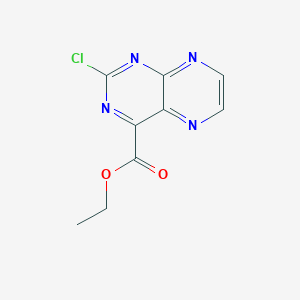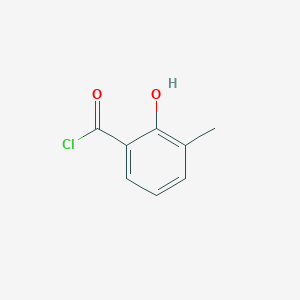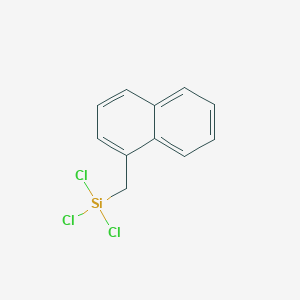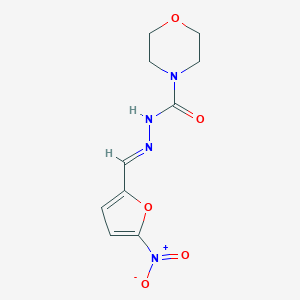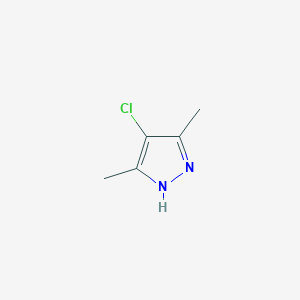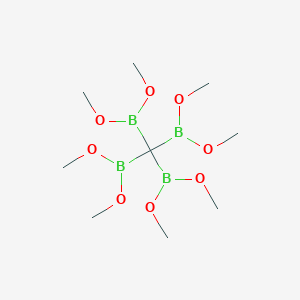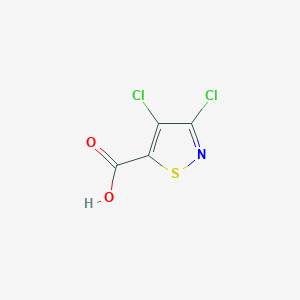![molecular formula C27H15N B091711 Benzo[a]phenaleno[1,9-hi]acridine CAS No. 190-07-8](/img/structure/B91711.png)
Benzo[a]phenaleno[1,9-hi]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[a]phenaleno[1,9-hi]acridine (BPA) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential use as a fluorescent probe for DNA sequencing and detection. BPA is a planar molecule that contains a fused benzene and acridine ring system, and is known for its high quantum yield and excellent photostability.
作用機序
Benzo[a]phenaleno[1,9-hi]acridine binds selectively to DNA through intercalation, which is the insertion of a molecule between the base pairs of DNA. This binding can cause structural changes in the DNA that can lead to apoptosis in cancer cells. Benzo[a]phenaleno[1,9-hi]acridine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
生化学的および生理学的効果
Benzo[a]phenaleno[1,9-hi]acridine has been shown to induce apoptosis in cancer cells by causing DNA damage and inhibiting the activity of topoisomerase II. It has also been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria. Benzo[a]phenaleno[1,9-hi]acridine has been found to be toxic to aquatic organisms, and can accumulate in the environment due to its persistence and lipophilicity.
実験室実験の利点と制限
Benzo[a]phenaleno[1,9-hi]acridine has several advantages for lab experiments, including its high quantum yield and excellent photostability, which make it an ideal fluorescent probe for DNA sequencing and detection. However, Benzo[a]phenaleno[1,9-hi]acridine is also known for its toxicity and persistence, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of Benzo[a]phenaleno[1,9-hi]acridine, including the development of new synthesis methods to improve yield and reduce toxicity, the investigation of its potential use in cancer diagnosis and treatment, and the study of its environmental fate and toxicity. Additionally, the use of Benzo[a]phenaleno[1,9-hi]acridine as a model compound for the study of PAH metabolism and toxicity may lead to the development of new strategies for the remediation of contaminated sites.
合成法
The synthesis of Benzo[a]phenaleno[1,9-hi]acridine involves the condensation of 9-phenanthrenecarboxaldehyde with 1-naphthylamine in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. The resulting product is then oxidized with potassium permanganate to yield Benzo[a]phenaleno[1,9-hi]acridine. The yield of Benzo[a]phenaleno[1,9-hi]acridine can be improved by using a solvent mixture of acetic acid and acetic anhydride.
科学的研究の応用
Benzo[a]phenaleno[1,9-hi]acridine has been used as a fluorescent probe for DNA sequencing and detection due to its high quantum yield and excellent photostability. It has also been studied for its potential use in cancer diagnosis and treatment, as it has been shown to selectively bind to DNA and induce apoptosis in cancer cells. Benzo[a]phenaleno[1,9-hi]acridine has also been used as a model compound for the study of PAH metabolism and toxicity.
特性
CAS番号 |
190-07-8 |
|---|---|
製品名 |
Benzo[a]phenaleno[1,9-hi]acridine |
分子式 |
C27H15N |
分子量 |
353.4 g/mol |
IUPAC名 |
3-azaheptacyclo[18.6.2.02,15.04,13.07,12.017,27.024,28]octacosa-1(27),2,4(13),5,7,9,11,14,16,18,20(28),21,23,25-tetradecaene |
InChI |
InChI=1S/C27H15N/c1-2-7-21-16(4-1)11-13-24-23(21)15-20-14-19-9-8-17-5-3-6-18-10-12-22(27(20)28-24)26(19)25(17)18/h1-15H |
InChIキー |
PMWBXWGVEXJWEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C5C=CC6=C7C5=C(C4=N3)C=CC7=CC=C6 |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C5C=CC6=C7C5=C(C4=N3)C=CC7=CC=C6 |
その他のCAS番号 |
190-07-8 |
同義語 |
Benzo[a]phenaleno[1,9-hi]acridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



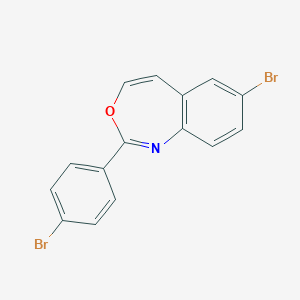
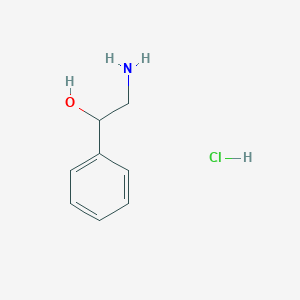
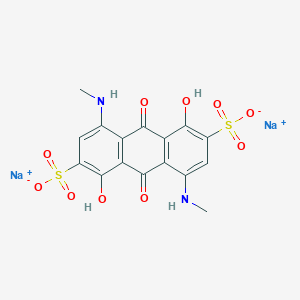
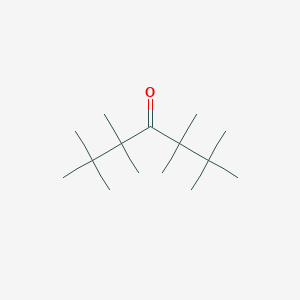
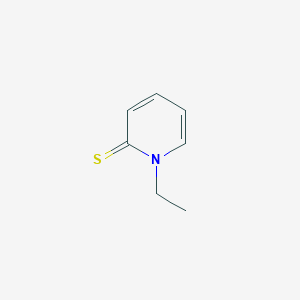
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)
